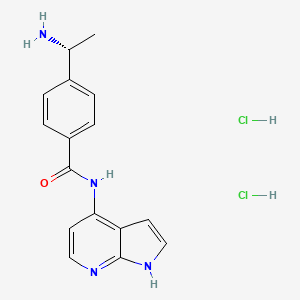

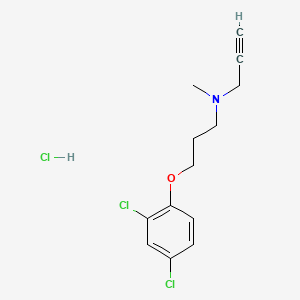

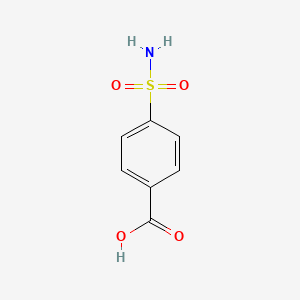

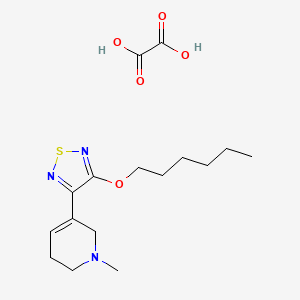

![molecular formula C20H26ClF3N4O3 B1662274 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride

Overview

Description

RS 100329 hydrochloride is a potent and selective α1A-adrenoceptor antagonist. It is known for its high affinity for α1A, α1D, and α1B adrenoceptors, with pKi values of 9.6, 7.9, and 7.5, respectively . This compound is primarily used in research related to benign prostatic hyperplasia due to its ability to inhibit reflex urethral contractions .

Mechanism of Action

- RS 100329 hydrochloride is a subtype-selective α1A-adrenoceptor antagonist with a high affinity for human cloned α1A receptors (pKi = 9.6) .

- The affected pathways include those involved in smooth muscle contraction , particularly in tissues like the bladder neck and urethra .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

RS 100329 hydrochloride interacts with α1A-adrenoceptors, a type of G protein-coupled receptor (GPCR) that plays a crucial role in various biochemical reactions . The compound’s interaction with these receptors is characterized by its high affinity (pKi = 9.6 for human cloned α1A receptors) .

Cellular Effects

RS 100329 hydrochloride’s interaction with α1A-adrenoceptors influences various cellular processes. It can modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

RS 100329 hydrochloride exerts its effects at the molecular level primarily through its antagonistic action on α1A-adrenoceptors . This interaction can lead to changes in gene expression and cellular responses .

Dosage Effects in Animal Models

The effects of RS 100329 hydrochloride can vary with different dosages in animal models .

Metabolic Pathways

RS 100329 hydrochloride is likely involved in metabolic pathways related to α1A-adrenoceptors .

Preparation Methods

The synthesis of RS 100329 hydrochloride involves several steps, including the reaction of specific intermediates under controlled conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity, typically greater than 99% .

Chemical Reactions Analysis

RS 100329 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RS 100329 hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in the study of α1A-adrenoceptor antagonists.

Biology: It is used to study the role of α1A-adrenoceptors in various biological processes.

Medicine: It is used in research related to benign prostatic hyperplasia and other conditions involving α1A-adrenoceptors.

Industry: It is used in the development of new drugs targeting α1A-adrenoceptors

Comparison with Similar Compounds

RS 100329 hydrochloride is unique due to its high selectivity for α1A-adrenoceptors compared to other similar compounds. Some similar compounds include:

Prazosin: Another α1-adrenoceptor antagonist, but with less selectivity for α1A-adrenoceptors.

Tamsulosin: A selective α1A-adrenoceptor antagonist, but with different pharmacokinetic properties.

Alfuzosin: Another α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia

RS 100329 hydrochloride stands out due to its high selectivity and potency for α1A-adrenoceptors, making it a valuable tool in scientific research .

Properties

IUPAC Name |

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVABCXVOAVUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

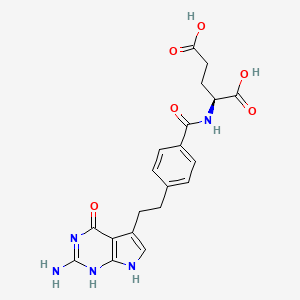

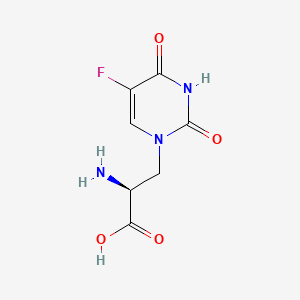

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)